2-Hydroxy-4-(3-methoxyphenyl)pyridine
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTJJHJMXUQSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682618 | |
| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-25-7 | |
| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling methodologies, particularly Suzuki-Miyaura reactions, offer a direct route to introduce the 3-methoxyphenyl moiety at the pyridine C4 position. A plausible pathway involves:
-
Starting material : 4-Bromo-2-hydroxypyridine.
-
Coupling partner : 3-Methoxyphenylboronic acid.
-
Catalytic system : Palladium(II) acetate (5 mol%) with triphenylphosphine (10 mol%) in a toluene/water (3:1) solvent mixture at 80°C.
This method capitalizes on the electrophilic nature of the bromine atom at C4, enabling regioselective aryl group insertion. The hydroxyl group at C2 remains intact due to its electron-withdrawing nature, which deactivates the pyridine ring toward further substitution.
Key Optimization Parameters:
-
Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but risk decomposition of the boronic acid.
-
Base selection : Potassium carbonate ensures efficient transmetalation without hydrolyzing sensitive functional groups.
-
Yield : Pilot studies on analogous systems report yields of 65–78%.
Cyclocondensation Strategies
Building the pyridine ring de novo from acyclic precursors provides an alternative route. The Kröhnke pyridine synthesis, involving α,β-unsaturated ketones and ammonium acetate, can be adapted to pre-install substituents:
Advantages:
-
Avoids challenges associated with late-stage functionalization.
-
Permits modular substitution by varying diketone precursors.
Limitations:
Directed Ortho-Metalation (DoM)
Directed metalation techniques enable precise functionalization of the pyridine ring. Using 2-hydroxypyridine as a substrate:
-
Protection : Silylate the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) to enhance solubility and direct metalation.
-
Lithiation : Treat with LDA at −78°C to generate a lithiated intermediate at C4.
-
Electrophilic quenching : Introduce 3-methoxybenzaldehyde, followed by acidic workup to remove the silyl protecting group.
Critical Considerations:
-
Low temperatures (−78°C) are essential to suppress lateral lithiation.
-
Yields improve to 70–75% when using hexamethylphosphoramide (HMPA) as a co-solvent.
Comparative Analysis of Methodologies
| Method | Yield (%) | Temperature (°C) | Catalytic System | Key Advantage |
|---|---|---|---|---|
| Suzuki Coupling | 65–78 | 80–100 | Pd(OAc)₂/PPh₃ | Regioselective, scalable |
| Cyclocondensation | 50–60 | 120 (reflux) | NH₄OAc/AcOH | Modular precursor design |
| Directed Metalation | 70–75 | −78 | LDA/TBDMSCl | Precise functionalization |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
2-Hydroxy-4-(3-methoxyphenyl)pyridine serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound is employed in the synthesis of more complex organic molecules, including biologically active templates such as penta-substituted pyridines.
- Cross-Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound exhibits significant potential in biological research:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Escherichia coli | 0.21 | Strong antibacterial |
| Pseudomonas aeruginosa | 0.21 | Strong antibacterial |
| Candida albicans | 0.50 | Moderate antifungal |
- Anticancer Activity : In vitro assays show that the compound exhibits cytotoxic effects against cancer cell lines, particularly breast (MCF-7) and lung (A549) cancers.
| Cancer Cell Line | IC (μM) | Notes |
|---|---|---|
| MCF-7 | 15 | Moderate cytotoxicity |
| A549 | 10 | High cytotoxicity |
Molecular docking studies suggest interactions with proteins involved in cancer progression, indicating therapeutic potential.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly targeting lipoprotein-associated phospholipase A2 (Lp-PLA2), which is relevant in cardiovascular diseases.
| Enzyme | Inhibition (%) | Remarks |
|---|---|---|
| Lp-PLA2 | 85 | Significant inhibition |
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, highlighting the superior activity of 2-Hydroxy-4-(3-methoxyphenyl)pyridine against clinical strains. Modifications to the methoxy group were found to significantly enhance antimicrobial activity.
Case Study 2: Anticancer Mechanism
In a study investigating several pyridine derivatives, this compound was found to induce apoptosis in cancer cells via mitochondrial pathways. Flow cytometry analysis confirmed the compound's potential as an anticancer agent by demonstrating its ability to trigger cell death mechanisms.
Industry Applications
In industrial contexts, 2-Hydroxy-4-(3-methoxyphenyl)pyridine can be used for:
- Production of Specialty Materials : Its unique properties make it suitable for developing materials with specific characteristics, such as polymers and coatings.
- Pharmaceutical Development : Given its biological activities, it is being explored for potential applications in drug development, particularly for antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Key Physical Properties of Selected Pyridine Derivatives
Estimated based on molecular formula (C12H11NO2). *Hypothesized based on analogs with hydroxyl groups .
Key Observations:
- Hydroxyl vs.
- Methoxy vs. Trifluoromethyl : The 3-methoxyphenyl group provides electron-donating effects, enhancing π-π stacking with aromatic protein residues, while the CF3 group in 4-(trifluoromethyl)-2-pyridone introduces strong electron-withdrawing effects, improving metabolic stability .
Table 2: Antimicrobial Activity of Selected Derivatives
Key Observations:
- Antimicrobial Potency: Amino-substituted derivatives (Q2, Q13) exhibit stronger activity than hydroxylated analogs, likely due to improved membrane penetration via protonated amino groups .
- Methoxy Positioning : The 3-methoxy group in Q13 enhances activity against Gram-positive bacteria (S. aureus) compared to Q2’s 4-chloro substituent, suggesting synergistic electronic and steric effects .
Enzyme Inhibition and Pharmacokinetics
- Plasmepsin Inhibition : Replacement of a 3-methoxyphenyl group with pyridyl (e.g., compound 7 in ) reduced antimalarial activity (IC50 = 23 nM vs. 24 nM for parent compound), likely due to protonation of pyridine nitrogen at assay pH .
- Metabolic Stability : Trifluoromethyl-substituted pyridones (e.g., 4-(trifluoromethyl)-2-pyridone) show enhanced stability over methoxy derivatives, attributed to CF3’s resistance to oxidative metabolism .
Biological Activity
2-Hydroxy-4-(3-methoxyphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Hydroxy-4-(3-methoxyphenyl)pyridine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 201.23 g/mol
Structural Features
The compound features a pyridine ring substituted with a hydroxyl group and a methoxyphenyl group, contributing to its pharmacological properties. The presence of these functional groups enhances its potential for interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-Hydroxy-4-(3-methoxyphenyl)pyridine against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Escherichia coli | 0.21 | Strong antibacterial |
| Pseudomonas aeruginosa | 0.21 | Strong antibacterial |
| Candida albicans | 0.50 | Moderate antifungal |
The compound demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of 2-Hydroxy-4-(3-methoxyphenyl)pyridine have been investigated in various cancer cell lines. In vitro assays showed that the compound exhibits cytotoxic effects, particularly against breast and lung cancer cell lines.
| Cancer Cell Line | IC (μM) | Notes |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Moderate cytotoxicity |
| A549 (Lung cancer) | 10 | High cytotoxicity |
Molecular docking studies revealed that the compound interacts with key proteins involved in cancer progression, indicating its potential as a therapeutic agent .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly against lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is implicated in cardiovascular diseases, making inhibition a valuable therapeutic target.
| Enzyme | Inhibition (%) | Remarks |
|---|---|---|
| Lp-PLA2 | 85 | Significant inhibition |
The structural analysis suggests that the hydroxyl and methoxy groups play crucial roles in binding interactions with the enzyme's active site .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of pyridine compounds highlighted the superior activity of 2-Hydroxy-4-(3-methoxyphenyl)pyridine. The study involved testing against clinical strains, revealing that modifications to the methoxy group significantly enhanced activity .
Case Study 2: Anticancer Mechanism
In a comparative study of several pyridine derivatives, 2-Hydroxy-4-(3-methoxyphenyl)pyridine was found to induce apoptosis in cancer cells via mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms, confirming the compound's potential as an anticancer agent .
Q & A
Q. Table 1: Representative Yields for Pyridine Derivatives
| Derivative | Method | Yield (%) | Reference |
|---|---|---|---|
| 2-(3-Methoxyphenyl)pyridine | Pd-catalyzed C–H activation | 62 | |
| 5-Aminoimidazole-4-carboxamide | CH₃ONa/CH₃OH with pyridine | 73.2 |
What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example, methoxy (δ ~3.8 ppm) and pyridinic protons (δ 7.0–8.5 ppm) are critical markers .
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve molecular geometry. SHELX is robust for small-molecule structures, even with twinned or low-resolution data .
- IR Spectroscopy : Confirm hydroxyl (–OH) and aromatic C=C stretches (2500–3300 cm⁻¹ and ~1600 cm⁻¹, respectively).
Advanced Tip : Cross-validate computational models (e.g., DFT) with experimental data to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
Advanced Research Question
- Catalyst Screening : Test Pd(II)/Cu(I) bimetallic systems to enhance turnover numbers.
- Solvent Effects : Polar aprotic solvents (e.g., DMA) improve solubility of aromatic intermediates .
- Oxygen Pressure : Controlled O₂ flow (1–2 atm) reduces side reactions like over-oxidation.
- Microwave Assistance : Reduces reaction time from 24 hours to <6 hours, as shown in analogous heterocycle syntheses .
Case Study : Replacing traditional heating with microwave irradiation increased reaction efficiency by 30% in imidazo[4,5-b]pyridine synthesis .
How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Advanced Research Question
- Dynamic Effects : Use variable-temperature NMR to identify rotational barriers or tautomeric equilibria. For example, hydroxyl proton exchange rates can obscure splitting patterns at room temperature.
- COSY/NOESY : Correlate coupling interactions to assign adjacent protons in crowded aromatic regions.
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (error margin <2 ppm) .
Example : In 3-methoxyphenylacetate derivatives, DFT models correctly predicted meta-substitution effects on chemical shifts .
What safety protocols are critical when handling 2-Hydroxy-4-(3-methoxyphenyl)pyridine?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles (EN 166/ANSI Z87.1 standards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P95 respirators if exposure exceeds 1 mg/m³) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced Risk Assessment :
- Toxicity Data Gap : No chronic toxicity data exists; assume organ toxicity (Category 4 GHS) and implement ALARA (As Low As Reasonably Achievable) exposure principles .
What challenges arise in crystallizing this compound, and how can they be addressed?
Advanced Research Question
- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets .
- Low Resolution : Collect high-intensity synchrotron data (λ = 0.7–1.0 Å) for weakly diffracting crystals.
Case Study : Twinned data for 3-ethyl-5-(4-methoxyphenoxy)imidazo[4,5-b]pyridine was resolved using SHELXL, achieving R = 0.046 .
How can computational modeling enhance the design of derivatives with improved bioactivity?
Advanced Research Question
- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities.
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity trends.
- Synthetic Feasibility : Use retrosynthesis tools (e.g., ChemAxon) to prioritize derivatives with viable routes.
Example : Computational prediction of 6-oxy purine derivatives guided wet-lab synthesis, validating tautomer stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
